molecular formula C5H10O4 B12292711 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one CAS No. 6784-03-8

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one

Cat. No.: B12292711
CAS No.: 6784-03-8
M. Wt: 134.13 g/mol
InChI Key: UBXSGWANZATOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one is an organic compound with the molecular formula C5H10O4. It is a derivative of butanone and features three hydroxyl groups and one hydroxymethyl group. This compound is known for its role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one can be achieved through several methods. One common approach involves the oxidation of 3,4-dihydroxybutan-2-one using suitable oxidizing agents under controlled conditions . Another method includes the hydroxylation of 3-hydroxy-3-(hydroxymethyl)butan-2-one using specific catalysts and reagents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one involves its interaction with specific enzymes and molecular targets. It participates in various biochemical pathways, influencing the activity of enzymes and other proteins. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

6784-03-8

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3,4-dihydroxy-3-(hydroxymethyl)butan-2-one

InChI

InChI=1S/C5H10O4/c1-4(8)5(9,2-6)3-7/h6-7,9H,2-3H2,1H3

InChI Key

UBXSGWANZATOLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CO)(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.